molecular formula C16H20F9NO5S B11773520 tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B11773520
M. Wt: 509.4 g/mol
InChI Key: MFKNOPJLAGTIKL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl ester group, a perfluorobutyl sulfonyl group, and an azabicyclo[321]octane core

Preparation Methods

The synthesis of tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the reaction of 3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid with tert-butyl chloroformate to form the tert-butyl ester intermediate. This intermediate is then reacted with perfluorobutyl sulfonyl chloride under basic conditions to yield the final product .

Chemical Reactions Analysis

tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The perfluorobutyl sulfonyl group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .

Comparison with Similar Compounds

tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

Molecular Formula

C16H20F9NO5S

Molecular Weight

509.4 g/mol

IUPAC Name

tert-butyl 3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C16H20F9NO5S/c1-12(2,3)30-11(27)26-8-4-5-9(26)7-10(6-8)31-32(28,29)16(24,25)14(19,20)13(17,18)15(21,22)23/h8-10H,4-7H2,1-3H3

InChI Key

MFKNOPJLAGTIKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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